Enhanced Lipophilicity (XLogP3) Drives Differential Membrane Permeability
The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.9) compared to the mono-substituted analog (4-nitrophenyl)acetaldehyde (XLogP3 = 1.5) [1][2]. This difference of +0.4 log units, driven by the addition of the 2-methoxy group, is expected to result in approximately a 2.5-fold increase in membrane permeability based on established QSAR relationships for passive diffusion [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | (4-Nitrophenyl)acetaldehyde: 1.5 |
| Quantified Difference | +0.4 log units (approx. 2.5x higher predicted permeability) |
| Conditions | Computed using XLogP3 algorithm; in silico prediction |
Why This Matters
Higher lipophilicity directly influences compound partitioning into biological membranes and is a critical parameter for researchers optimizing cellular uptake or blood-brain barrier penetration in drug discovery programs.
- [1] PubChem. (4-Nitrophenyl)acetaldehyde. CID 11744988. Computed XLogP3 value. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11744988 (accessed April 23, 2026). View Source
- [2] ChemSrc. 2-(2-METHOXY-4-NITROPHENYL)ACETALDEHYDE. CAS 309933-59-3. Available at: https://m.chemsrc.com/mip/chanpin/4817464.html (accessed April 23, 2026). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
